Aloeresin D

描述

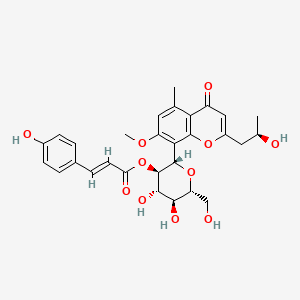

Structure

3D Structure

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,15,21,25-26,28-32,35-36H,11,13H2,1-3H3/b9-6+/t15-,21-,25-,26+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGNWRCWQLUXHX-ACWXGELRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic Targets of Aloeresin D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloeresin D, a chromone glycoside isolated from Aloe vera, has emerged as a molecule of significant interest in the field of drug discovery due to its diverse biological activities. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways. The information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this natural compound.

Primary Therapeutic Targets

This compound has been identified as a direct inhibitor of two key enzymes implicated in disease pathogenesis: β-Secretase (BACE1) and the main protease (Mpro) of SARS-CoV-2.

β-Secretase (BACE1) Inhibition

BACE1 is a critical enzyme in the amyloidogenic pathway, responsible for the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.

| Compound | Target | IC50 (μM) | Source Organism |

| This compound | β-Secretase (BACE1) | 39 | Aloe vera |

A fluorescence resonance energy transfer (FRET) assay is commonly employed to determine the in vitro inhibitory activity of compounds against BACE1.

-

Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Verubecestat)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control in the assay buffer.

-

In the microplate, add the BACE1 enzyme to wells containing either the assay buffer (control), this compound, or the positive control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the BACE1 substrate to all wells.

-

Immediately begin kinetic reading of fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm every 5 minutes for 60 minutes at 37°C.

-

Calculate the rate of substrate cleavage for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

SARS-CoV-2 Main Protease (Mpro) Inhibition

Mpro, also known as 3CLpro, is an essential enzyme for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral therapies.

| Compound | Target | IC50 (μM) | Source Organism |

| This compound | SARS-CoV-2 Mpro | 125.3 | Aloe vera[1][2] |

A common method to screen for Mpro inhibitors is a Fluorescence Resonance Energy Transfer (FRET) assay.

-

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET-based substrate for Mpro (e.g., a peptide containing a fluorophore and a quencher)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., GC376)

-

384-well black plate

-

Fluorescence plate reader

-

-

Procedure:

-

Dispense the Mpro enzyme into the wells of the 384-well plate.

-

Add serial dilutions of this compound or the positive control to the wells.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding the FRET substrate.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) every minute for 30 minutes.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Potential Therapeutic Targets and Signaling Pathways

While direct quantitative data for this compound is limited, studies on the closely related compound Aloesin and Aloe vera extracts containing this compound suggest potential modulatory effects on key signaling pathways involved in inflammation, cancer, and tissue repair. Further investigation is required to confirm the specific effects of pure this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Studies on Aloesin have demonstrated its ability to inhibit the phosphorylation of key proteins in the MAPK pathway.

-

Cell Culture and Treatment:

-

Culture relevant cancer cells (e.g., ovarian cancer cell line SKOV3) to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours).

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of MAPK pathway proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a critical role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is strongly associated with the development of several cancers, particularly colorectal cancer. Studies on Aloe vera extracts containing this compound suggest a potential modulatory role.

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase control plasmid.

-

-

Treatment and Lysis:

-

Treat the transfected cells with varying concentrations of this compound in the presence or absence of a Wnt agonist (e.g., Wnt3a conditioned media or CHIR99021).

-

After 24-48 hours, lyse the cells using a passive lysis buffer.

-

-

Luciferase Assay:

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that governs cell fate decisions during development and in adult tissues. Dysregulation of Notch signaling is implicated in various cancers and developmental disorders. The related compound Aloesin has been shown to inhibit the Notch pathway.

Since Notch activation involves cleavage by γ-secretase, an assay measuring the activity of this enzyme can be used to assess the inhibitory potential of this compound on the Notch pathway.

-

Materials:

-

Cell membranes expressing γ-secretase

-

A fluorogenic or colorimetric γ-secretase substrate (e.g., a recombinant Notch1 substrate)

-

Assay buffer

-

This compound

-

A known γ-secretase inhibitor (e.g., DAPT)

-

96-well plate

-

Plate reader

-

-

Procedure:

-

Incubate the cell membranes with varying concentrations of this compound or the control inhibitor.

-

Add the γ-secretase substrate to initiate the reaction.

-

Incubate at 37°C for a defined period.

-

Measure the fluorescence or absorbance to quantify the amount of cleaved substrate.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Anti-inflammatory and Antioxidant Activities

Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

This compound in methanol

-

Ascorbic acid (positive control)

-

96-well plate

-

Spectrophotometer

-

-

Procedure:

-

Add serial dilutions of this compound or ascorbic acid to the wells of the 96-well plate.

-

Add the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

-

Determine the IC50 value.

-

Experimental Protocol: Anti-inflammatory Activity (In Vitro)

The anti-inflammatory potential of this compound can be assessed by measuring its effect on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells and stimulate them with LPS in the presence of varying concentrations of this compound.

-

-

Nitric Oxide (NO) Production:

-

Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

-

Pro-inflammatory Cytokine Measurement:

-

Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant using ELISA kits.

-

-

Gene Expression Analysis:

-

Measure the mRNA expression levels of iNOS and pro-inflammatory cytokines using RT-qPCR.

-

Conclusion

This compound presents as a promising natural compound with well-defined inhibitory activity against BACE1 and SARS-CoV-2 Mpro. Its potential to modulate key signaling pathways such as MAPK, Wnt/β-catenin, and Notch, as suggested by studies on related compounds, opens up further avenues for therapeutic exploration in cancer, neurodegenerative diseases, and inflammatory conditions. The experimental protocols detailed in this guide provide a framework for future research aimed at elucidating the precise mechanisms of action and quantifying the therapeutic efficacy of this compound. Further in-depth studies are crucial to fully unlock the therapeutic potential of this intriguing molecule.

References

Aloeresin D: A Technical Guide to Its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloeresin D, a chromone C-glucoside, is a significant bioactive compound found in various Aloe species. Its potential therapeutic properties have garnered interest in the scientific community, necessitating a deeper understanding of its natural distribution and biosynthetic origins. This technical guide provides a comprehensive overview of the known natural sources of this compound, delves into its proposed biosynthetic pathway, details relevant experimental protocols, and presents quantitative data for comparative analysis.

Natural Sources of this compound

This compound has been identified and isolated from several species within the Aloe genus. The primary natural sources include:

-

Aloe vera (Aloe barbadensis Miller ): Widely known for its medicinal properties, the leaf exudates of Aloe vera are a confirmed source of this compound.[1]

-

Aloe ferox Miller : This species, commonly known as Cape Aloe, is another significant natural source of this compound.[2]

-

Aloe africana Miller : Research has confirmed the presence of this compound in this particular Aloe species.[2]

-

Aloe arborescens Miller : Commonly called the krantz aloe, this species also contains this compound.

The concentration of this compound and related compounds can vary between and within Aloe species due to factors such as geographic location, climate, and the age of the plant.

Quantitative Data

Precise quantitative data for this compound across different Aloe species is limited in the current literature. However, studies on related compounds provide insights into the general phenolic profile of these plants. The following table summarizes available data on aloesin, the direct precursor to this compound, and other major related compounds. This data is primarily qualitative or provides relative abundance rather than absolute concentrations of this compound. Further targeted quantitative studies are required for a comprehensive comparative analysis.

| Compound | Aloe Species | Concentration/Abundance | Analytical Method | Reference |

| Aloesin | Aloe ferox | Predominant over aloin A and B | HPLC | [3] |

| Aloin A & B | Aloe ferox | Variable, ranging from 21.3 to 133.4 mg/g and 18.4 to 149.7 mg/g of dried exudate, respectively | HPLC | [3] |

| Aloesin | Aloe barbadensis | More abundant than in A. chinensis and A. arborescens | Not Specified | |

| This compound | Aloe barbadensis Mill | Identified | LC-MS-IT-TOF and HPLC-DAD |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the formation of a polyketide backbone, followed by cyclization, glycosylation, and acylation. While the complete pathway has not been fully elucidated, key enzymatic steps have been proposed and, in some cases, experimentally verified.

Polyketide Backbone Formation and Cyclization

The initial step in the biosynthesis of the chromone core of this compound is the formation of a heptaketide chain from one molecule of acetyl-CoA and six molecules of malonyl-CoA. This reaction is catalyzed by a Type III polyketide synthase (PKS) . In Aloe arborescens, an enzyme named aloesone synthase (PKS3) has been identified and shown to produce aloesone , a heptaketide that serves as the aglycone of aloesin.

The proposed mechanism involves the sequential condensation of malonyl-CoA units, followed by an intramolecular C- to O-cyclization and aromatization to form the chromone ring of aloesone.

C-Glycosylation

The next crucial step is the C-glycosylation of aloesone at the C-8 position to form aloesin . This reaction is catalyzed by a C-glycosyltransferase (CGT) , which utilizes a nucleotide-activated sugar donor, typically UDP-glucose. While numerous UDP-dependent glycosyltransferases (UGTs) have been screened for their ability to glycosylate aloesone, most have shown to catalyze O-glycosylation rather than the specific C-glycosylation required for aloesin synthesis. This suggests that the native Aloe CGT is highly specific. The precise enzyme responsible for this transformation in Aloe species has yet to be identified and characterized.

Acylation

The final step in the biosynthesis of this compound is the acylation of the glucose moiety of aloesin with a p-coumaroyl group. This reaction is catalyzed by an acyltransferase , which transfers the p-coumaroyl group from a donor molecule, likely p-coumaroyl-CoA, to the 2'-hydroxyl group of the glucose. The specific acyltransferase involved in this final step in Aloe remains to be discovered.

Biosynthesis Pathway Diagram

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation and purification of this compound and related chromones from Aloe leaf exudates involves the following steps:

-

Extraction : Dried leaf exudate is extracted with a suitable organic solvent, such as methanol or an acetone/methanol mixture.

-

Preliminary Fractionation : The crude extract is subjected to column chromatography on silica gel or Sephadex LH-20 to achieve initial separation of compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC) : Further purification is achieved using reversed-phase HPLC (RP-HPLC) with a C18 column. A gradient elution with a mobile phase consisting of water (often acidified with formic or acetic acid) and acetonitrile or methanol is typically employed.

-

Characterization : The purified compound is characterized using spectroscopic methods:

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR for structural elucidation.

-

UV-Vis Spectroscopy : To determine the absorption maxima.

-

Experimental Workflow for Isolation and Purification

Studying the Biosynthesis of this compound

Investigating the biosynthesis of this compound can be approached through several experimental strategies:

-

Heterologous Expression of Candidate Genes :

-

Candidate genes for aloesone synthase, C-glycosyltransferase, and acyltransferase can be identified from the transcriptome of Aloe species.

-

These genes can be cloned and expressed in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

-

The recombinant enzymes can be purified and their activity assayed in vitro with the appropriate substrates.

-

-

In Vitro Reconstitution of the Pathway :

-

Purified enzymes (aloesone synthase, CGT, and acyltransferase) can be combined in a single reaction vessel with the necessary substrates (acetyl-CoA, malonyl-CoA, UDP-glucose, and p-coumaroyl-CoA) to reconstitute the entire biosynthetic pathway.

-

The reaction products can be analyzed by HPLC or LC-MS to confirm the synthesis of this compound.

-

-

Tracer Studies :

-

Labeled precursors (e.g., 13C-labeled acetate or glucose) can be fed to Aloe plant tissues or cell cultures.

-

The incorporation of the label into this compound can be traced using NMR or MS, providing direct evidence for the biosynthetic pathway.

-

Conclusion and Future Directions

This compound is a promising natural product with potential applications in the pharmaceutical and cosmetic industries. While its natural sources are well-established, a complete understanding of its biosynthesis remains an active area of research. The identification and characterization of the specific C-glycosyltransferase and acyltransferase involved in the final steps of its formation are critical for enabling the biotechnological production of this valuable compound. The experimental approaches outlined in this guide provide a framework for future research aimed at elucidating the complete biosynthetic pathway of this compound and harnessing its potential through metabolic engineering and synthetic biology.

References

Aloeresin D: A Comprehensive Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth overview of the chemical properties and biological activity of Aloeresin D, a natural chromone glycoside with potential therapeutic applications.

Chemical Structure and Functional Groups

This compound is a complex natural product with the molecular formula C₂₉H₃₂O₁₁[1]. Its systematic IUPAC name is [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate.

The structure of this compound is characterized by a central chromone core, which is a benzopyran-4-one ring system. This core is substituted with several key functional groups that contribute to its chemical properties and biological activity. These functional groups include:

-

Hydroxyl Groups (-OH): Multiple hydroxyl groups are present on the glucose moiety and the hydroxypropyl side chain, contributing to the molecule's polarity and potential for hydrogen bonding.

-

Methoxy Group (-OCH₃): A methoxy group is attached to the chromone ring, influencing its electronic properties.

-

Methyl Group (-CH₃): A methyl group is also present on the chromone ring.

-

Ketone Group (C=O): The chromone ring contains a ketone functional group.

-

Ether Linkages: Ether functionalities are found within the oxane (glucose) ring and the methoxy group.

-

C-Glycosidic Bond: A notable feature is the C-glycosidic bond that links the glucose unit directly to the chromone ring, which confers greater stability compared to O-glycosidic bonds.

-

Ester Group (-COO-): An ester linkage connects the glucose moiety to a p-coumaroyl group.

-

Aromatic Rings: The structure contains two aromatic ring systems: the chromone core and the p-hydroxyphenyl group of the coumaroyl moiety.

The following diagram illustrates the chemical structure of this compound, highlighting its principal functional groups.

Caption: Chemical structure of this compound with key functional groups highlighted.

Physicochemical and Biological Activity Data

A summary of the available quantitative data for this compound is presented in the table below. This information is crucial for its handling, formulation, and interpretation of its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₂O₁₁ | [1] |

| Molecular Weight | 556.56 g/mol | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | |

| Biological Activity | BACE1 Inhibitor | |

| IC₅₀ (BACE1) | 39 µM |

Experimental Protocols

Isolation of this compound from Aloe Species

This compound is a naturally occurring compound found in various Aloe species. The following is a representative protocol for its isolation, based on common chromatographic techniques used for the separation of natural products.

3.1.1. Extraction

-

Preparation of Plant Material: Dried and powdered leaves of an appropriate Aloe species (e.g., Aloe vera) are used as the starting material.

-

Solvent Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature with agitation for a specified period. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2. Chromatographic Purification

A multi-step chromatographic approach is generally required to isolate this compound to a high degree of purity.

-

Initial Fractionation (e.g., Column Chromatography):

-

The crude extract is adsorbed onto a solid support (e.g., silica gel) and loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Fine Purification (e.g., High-Speed Counter-Current Chromatography - HSCCC):

-

Fractions enriched with this compound are further purified using HSCCC.

-

A suitable biphasic solvent system (e.g., hexane-ethyl acetate-acetone-water) is selected based on the partition coefficient of the target compound.

-

The HSCCC instrument is prepared by filling the column with the stationary phase.

-

The sample is dissolved in a mixture of the stationary and mobile phases and injected into the column.

-

The mobile phase is pumped through the column at a specific flow rate while the column is rotated at high speed.

-

Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to confirm the purity of the isolated this compound.

-

The following flowchart visualizes a general workflow for the isolation of this compound.

Caption: A representative workflow for the isolation of this compound from Aloe species.

BACE1 Inhibition Assay

This compound has been identified as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. The inhibitory activity is typically assessed using a Fluorescence Resonance Energy Transfer (FRET) assay.

3.2.1. Principle

The BACE1 FRET assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. When BACE1 cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor like this compound will reduce the rate of substrate cleavage and thus decrease the fluorescence signal.

3.2.2. Experimental Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution to obtain a range of test concentrations.

-

Prepare solutions of recombinant human BACE1 enzyme and the FRET peptide substrate in an appropriate assay buffer (typically with an acidic pH to match the optimal pH for BACE1 activity).

-

-

Assay Procedure (96-well plate format):

-

Add the assay buffer to all wells.

-

Add the test compound (this compound at various concentrations), a known BACE1 inhibitor (positive control), or vehicle (negative control) to the respective wells.

-

Add the BACE1 enzyme solution to all wells except for the no-enzyme control wells.

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the BACE1 FRET substrate solution to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

-

Determine the percentage of inhibition for each concentration of this compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value.

-

The following diagram illustrates the workflow for the BACE1 inhibition FRET assay.

Caption: Workflow for determining the BACE1 inhibitory activity of this compound using a FRET assay.

References

Aloeresin D: A Technical Guide on its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aloeresin D, a chromone glycoside found in Aloe species, is a molecule of growing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant and anti-inflammatory properties. While direct quantitative data for this compound is still emerging, this document synthesizes the available information and draws parallels from closely related compounds and extracts from its natural source, Aloe vera. This guide aims to serve as a valuable resource for researchers and professionals in drug development by detailing experimental methodologies, presenting available data, and illustrating the key signaling pathways implicated in its bioactivity.

Introduction

Aloe vera has a long history of medicinal use, with its extracts being recognized for their wound healing, anti-inflammatory, and antioxidant effects. This compound is one of the many bioactive compounds isolated from Aloe species. Structurally, it is a chromone glycoside, and like other phenolic compounds, it is hypothesized to possess significant antioxidant and anti-inflammatory capabilities. Understanding the precise mechanisms and quantitative efficacy of this compound is crucial for its potential development as a therapeutic agent.

Antioxidant Properties of this compound and Related Compounds

While specific quantitative antioxidant data for isolated this compound is limited in the currently available literature, studies on Aloe extracts and related chromones suggest its potential in combating oxidative stress. The antioxidant activity of phenolic compounds is often attributed to their ability to scavenge free radicals.

Quantitative Data on Antioxidant Activity

Direct IC50 values for this compound in common antioxidant assays such as DPPH and FRAP are not yet prominently reported in published research. However, data from Aloe extracts and other constituent compounds provide a basis for inferring its potential activity. For instance, extracts of Aloe vera skin, which contain this compound, have demonstrated significant antioxidant performance in various assays.[1] Furthermore, other compounds from Aloe species have shown potent radical scavenging activity.[2]

Table 1: Antioxidant Activity of Aloe Extracts and Related Compounds

| Sample/Compound | Assay | IC50 / Activity | Reference |

| Aloe schelpei leaf latex | DPPH | IC50: 25.3 ± 2.45 µg/mL | [2] |

| Microdontin A/B | DPPH | IC50: 0.07 ± 0.005 mM | [2] |

| Aloinoside A/B | DPPH | IC50: 0.13 ± 0.01 mM | [2] |

| Aloin A/B | DPPH | IC50: 0.15 ± 0.02 mM | |

| Aloe vera leaf gel products | DPPH | 1.64 to 9.21 µmol Trolox/mL | |

| Aloe vera leaf gel products | ABTS | 0.73 to 5.14 µmol Trolox/mL |

This table summarizes the antioxidant activities of various Aloe extracts and compounds to provide context for the potential antioxidant capacity of this compound.

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: Add various concentrations of the test compound (e.g., this compound) to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

Reaction Mixture: Add the test compound to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant like Trolox.

Anti-inflammatory Properties of this compound and Related Compounds

The anti-inflammatory potential of this compound is suggested by studies on Aloe extracts and its other bioactive components, which have been shown to modulate key inflammatory pathways and mediators.

Quantitative Data on Anti-inflammatory Activity

Direct quantitative data on the anti-inflammatory effects of isolated this compound is sparse. However, a study on the related compound aloesin shows its involvement in anti-inflammatory processes. Furthermore, extracts containing aloeresin derivatives have demonstrated anti-inflammatory effects. Research on other Aloe compounds like aloin has shown a dose-dependent inhibition of pro-inflammatory cytokines and mediators. For instance, aloin has been shown to inhibit the production of nitric oxide (NO), TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW264.7 macrophages.

Table 2: Anti-inflammatory Activity of Aloe Compounds

| Compound | Cell Line | Inflammatory Mediator | Effect | Concentration | Reference |

| Aloin | RAW264.7 | NO | Inhibition | 100-200 µg/mL | |

| Aloin | RAW264.7 | TNF-α | Inhibition | 100-200 µg/mL | |

| Aloin | RAW246.7 | IL-1β | Inhibition | 100-200 µg/mL | |

| Aloin | RAW264.7 | IL-6 | Inhibition | 100-200 µg/mL | |

| Aloesone | RAW264.7 | NO | Reduction | 0.1-100 µM | |

| Aloesone | RAW264.7 | iNOS, IL-1β, TNF-α mRNA | Decreased expression | 0.1-100 µM |

This table provides data on the anti-inflammatory effects of compounds structurally related to this compound, suggesting similar potential mechanisms of action.

Experimental Protocols for Anti-inflammatory Assays

This assay determines the effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

This assay measures the effect of a compound on the secretion of pro-inflammatory cytokines.

-

Cell Culture and Treatment: Follow the same initial steps as the NO inhibition assay (cell culture, seeding, and treatment with the test compound and LPS).

-

Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.

-

ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.

Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways. While the specific pathways targeted by this compound are yet to be fully elucidated, research on related Aloe compounds points towards the involvement of the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Compounds that inhibit this pathway can effectively reduce the inflammatory response. Aloe extracts have been shown to inhibit the NF-κB signaling pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are also crucial in regulating the inflammatory response. Activation of these pathways by stimuli like LPS leads to the phosphorylation and activation of downstream transcription factors, which in turn promote the expression of inflammatory mediators. Aloesin, a compound structurally similar to this compound, has been shown to inhibit the MAPK signaling pathway.

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Experimental Workflow for Isolation and Characterization

The following diagram outlines a general workflow for the isolation and subsequent bioactivity testing of this compound from Aloe species.

References

- 1. Valorization of Aloe vera Skin By-Products to Obtain Bioactive Compounds by Microwave-Assisted Extraction: Antioxidant Activity and Chemical Composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization and Evaluation of Antioxidant Activity of Aloe schelpei Reynolds - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking of Aloeresin D: A Technical Guide to Target Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of in silico molecular docking studies of Aloeresin D, a chromone derivative found in Aloe species, with various protein targets. This document summarizes key quantitative data, details experimental methodologies from published research, and visualizes relevant biological pathways and computational workflows to facilitate further research and drug development efforts.

Executive Summary

This compound has emerged as a compound of interest in computational drug discovery due to its potential therapeutic effects. In silico docking studies have been instrumental in elucidating its binding affinities and interaction mechanisms with a range of protein targets implicated in viral infections, skin aging, and inflammation. This guide consolidates findings from multiple studies to present a comprehensive resource for researchers in the field.

Quantitative Docking Data

The binding affinities of this compound and its related compounds with various protein targets are summarized below. These values, primarily docking scores and binding energies, indicate the strength of the interaction between the ligand and the protein's binding site, with more negative values suggesting a stronger affinity.

| Ligand | Target Protein | PDB ID | Docking Score / Binding Energy (kcal/mol) | Reference |

| This compound | SARS-CoV-2 Main Protease (Mpro) | - | -7.3865 | [1] |

| This compound | SARS-CoV-2 Spike Glycoprotein | - | -6.6808 | [1] |

| Isothis compound | Collagenase | 2Y6I | -87.3 ± 4.6 | [2] |

| Isothis compound | Elastase | 1BRU | -80.6 ± 1.7 | [2] |

| Aloesin | Elastase | 1BRU | -80.4 ± 2.2 | [2] |

| 7-methyl ether 2-feruloylaloesin | Elastase | 1BRU | -81.2 ± 1.6 | |

| Aloeresin-A | ExoU | - | -7.59 to -6.20 | |

| Aloeresin-A | ExoS | - | -7.59 to -6.20 | |

| Aloeresin-A | ExoT | - | -7.59 to -6.20 | |

| Aloeresin-A | ExoY | - | -7.59 to -6.20 | |

| Aloeresin-A | PLY | - | -7.59 to -6.20 | |

| Aloeresin-A | SPI1 | - | -5.62 |

Experimental Protocols

The methodologies employed in the cited in silico docking studies follow a standardized workflow, which is outlined below. Specific software and parameters may vary between studies.

Ligand and Protein Preparation

-

Ligand Structure Preparation : The three-dimensional structures of this compound and its derivatives are typically retrieved from databases like PubChem. Ligand preparation involves assigning correct bond orders and optimizing their conformations.

-

Protein Structure Preparation : The 3D crystallographic structures of the target proteins are obtained from the RCSB Protein Data Bank (PDB). Preparation of the protein involves removing water molecules, adding hydrogen atoms, and optimizing the structure for docking.

Molecular Docking Simulation

-

Software : A variety of software packages are utilized for molecular docking simulations, including:

-

AutoDock Vina : Often used in conjunction with PyRx for generating binding poses and calculating binding affinities.

-

YASARA and PLANTS : Employed for docking and calculating docking scores.

-

Discovery Studio : Used for modeling non-bonded polar and hydrophobic contacts.

-

-

Binding Site Identification : The active site of the target protein is identified, often based on the location of a co-crystallized native ligand or through computational prediction algorithms.

-

Docking and Scoring : The prepared ligand is docked into the defined binding site of the protein. The docking software generates multiple binding poses and calculates a docking score or binding energy for each pose, which predicts the binding affinity.

Post-Docking Analysis

-

Interaction Visualization : The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized using software like Ligplot+.

-

Validation : The docking protocol is often validated by redocking the native ligand into the protein's active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.5 Å is generally considered a successful validation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual frameworks and workflows relevant to the in silico docking of this compound.

Caption: General workflow for in silico molecular docking studies.

Caption: Inhibition of collagenase and elastase by this compound derivatives.

Caption: Proposed anti-inflammatory mechanism of Aloesin via TNF-α inhibition.

References

Investigating the Antiviral Properties of Aloeresin D against SARS-CoV-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global effort to identify effective antiviral agents against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has led to the investigation of a wide array of natural compounds. Among these, Aloeresin D, a chromone derivative isolated from Aloe species, has emerged as a potential inhibitor of a key viral enzyme. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding the anti-SARS-CoV-2 properties of this compound. The primary focus of existing research has been on its ability to inhibit the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. This document summarizes the available quantitative data, details the experimental protocols for Mpro inhibition assays, and visualizes the proposed mechanism of action and experimental workflows. It is important to note that research into the antiviral activity of this compound against the live virus in cell culture and its effects on host cell signaling pathways is still in its nascent stages.

Introduction

The SARS-CoV-2 pandemic has highlighted the urgent need for a diverse arsenal of antiviral therapies. The viral main protease (Mpro), also known as 3C-like protease (3CLpro), is a highly conserved and essential enzyme for the processing of viral polyproteins, making it an attractive target for antiviral drug development.[1][2] Natural products represent a rich source of chemical diversity for the discovery of novel antiviral agents. This compound, a compound found in Aloe plants, has been identified as a potential inhibitor of SARS-CoV-2 Mpro through in vitro screening of compound libraries.[1][2] This guide aims to consolidate the existing data and methodologies related to the investigation of this compound's antiviral properties against SARS-CoV-2.

Quantitative Data

The primary quantitative data available for this compound's activity against a SARS-CoV-2 target is its half-maximal inhibitory concentration (IC50) against the main protease (Mpro).

| Compound | Target | Assay Type | IC50 (μM) | Source |

| This compound | SARS-CoV-2 Main Protease (Mpro) | FRET-based enzymatic assay | 125.3 ± 24.5 | [2] |

Note: There is currently no publicly available data on the half-maximal effective concentration (EC50) of this compound against live SARS-CoV-2 in cell culture, nor is there data on its cytotoxicity (CC50) in relevant cell lines such as Vero E6 or A549. This information is crucial for determining the selectivity index (SI = CC50/EC50) and assessing the therapeutic potential of the compound.

Experimental Protocols

In Vitro SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This protocol outlines a typical Fluorescence Resonance Energy Transfer (FRET)-based assay used to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro.

3.1.1. Materials and Reagents

-

Recombinant SARS-CoV-2 Mpro enzyme

-

FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound (or other test compounds) dissolved in DMSO

-

Positive control inhibitor (e.g., GC376)

-

DMSO (for controls)

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm

3.1.2. Assay Procedure

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these in assay buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In each well of the microplate, add the following:

-

Test compound or control (DMSO for no-inhibition control, positive control inhibitor).

-

SARS-CoV-2 Mpro enzyme diluted in assay buffer.

-

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the FRET substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30-60 minutes) in kinetic mode.

-

Data Analysis:

-

Calculate the initial velocity (rate of fluorescence increase) for each well.

-

Normalize the data to the no-inhibition control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

Proposed Mechanism of Action

Caption: Proposed mechanism of this compound inhibiting SARS-CoV-2 replication.

Experimental Workflow for Antiviral Evaluation

Caption: A generalized workflow for evaluating the antiviral potential of a compound.

Potential Host Signaling Pathway Modulation

While direct evidence for this compound's effect on host signaling during SARS-CoV-2 infection is lacking, other compounds from Aloe, such as aloe-emodin and aloesin, have been shown to modulate inflammatory pathways like NF-κB and MAPK. These pathways are often dysregulated during viral infections and contribute to the inflammatory response. The following diagram illustrates a potential, yet unconfirmed, mechanism by which this compound might exert immunomodulatory effects.

Caption: Hypothetical modulation of host inflammatory pathways by this compound.

Discussion and Future Directions

The available evidence suggests that this compound is a weak inhibitor of the SARS-CoV-2 main protease in an enzymatic assay. However, several critical questions remain unanswered. Future research should prioritize the following:

-

Cell-Based Antiviral Assays: Determining the EC50 of this compound against live SARS-CoV-2 in relevant cell lines (e.g., Vero E6, Calu-3, A549) is essential to confirm its antiviral activity in a biological context.

-

Cytotoxicity Assays: Assessing the cytotoxicity of this compound (CC50) is necessary to calculate the selectivity index and evaluate its potential for safe therapeutic use.

-

Mechanism of Action Studies: Beyond Mpro inhibition, it is important to investigate if this compound has other antiviral mechanisms, such as inhibiting viral entry or other viral enzymes.

-

Signaling Pathway Analysis: Investigating the impact of this compound on host cell signaling pathways, particularly those involved in the inflammatory response to SARS-CoV-2 infection (e.g., NF-κB, MAPK, JAK-STAT), could reveal potential immunomodulatory effects.

-

In Vivo Studies: Should promising in vitro and cell-based data emerge, evaluation in animal models of SARS-CoV-2 infection would be the next logical step to assess efficacy and safety.

References

- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Aloe-derived natural products as prospective lead scaffolds for SARS-CoV-2 main protease (Mpro) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Aloeresin D: A Technical Guide to its Inhibitory Action on Collagenase and Elastase

For Researchers, Scientists, and Drug Development Professionals

Abstract

The degradation of collagen and elastin, key components of the extracellular matrix (ECM), is a hallmark of skin aging and various pathological conditions. Collagenase and elastase, the enzymes responsible for this degradation, are therefore significant targets for therapeutic and cosmeceutical interventions. Aloeresin D, a chromone glucoside found in Aloe species, has emerged as a compound of interest for its potential to inhibit these enzymes. This technical guide provides a comprehensive overview of the current understanding of this compound's role in inhibiting collagenase and elastase activity, drawing from computational modeling and studies on related Aloe compounds. While direct in-vitro inhibitory data for this compound is not yet available in published literature, molecular docking studies predict a strong binding affinity to both enzymes, suggesting a significant inhibitory potential. This guide details these computational findings, outlines experimental protocols for in-vitro validation, and explores the potential signaling pathways involved.

Introduction

The structural integrity and elasticity of the skin are primarily maintained by the extracellular matrix (ECM), a complex network of proteins and polysaccharides. Collagen provides tensile strength, while elastin imparts elasticity. The progressive degradation of these proteins by matrix metalloproteinases (MMPs), particularly collagenase (MMP-1) and neutrophil elastase, leads to the visible signs of aging, such as wrinkles and loss of firmness. Consequently, the inhibition of these enzymes is a key strategy in the development of anti-aging and skin-protecting agents.

This compound is a natural chromone glucoside isolated from plants of the Aloe genus.[1] While research on this compound is ongoing, related compounds from Aloe vera, collectively known as aloins, have demonstrated the ability to inhibit collagenase and other MMPs.[2][3] This has prompted investigation into the specific role of individual constituents like this compound. This guide synthesizes the available predictive data and provides a framework for the experimental validation of this compound as a collagenase and elastase inhibitor.

Quantitative Data: Molecular Docking Analysis

Direct experimental data on the half-maximal inhibitory concentration (IC50) of this compound against collagenase and elastase is not currently available in peer-reviewed literature. However, molecular docking studies have been conducted on its isomer, isothis compound, to predict its binding affinity to these enzymes. These computational analyses provide valuable insights into the potential inhibitory activity of the compound. The docking scores, which represent the binding energy between the ligand (isothis compound) and the enzyme's active site, are summarized below. A lower docking score indicates a more favorable binding interaction.

| Compound | Target Enzyme | PDB ID | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |

| Isothis compound | Collagenase | 2Y6I | -87.3 ± 4.6 | Ursolic Acid | -63.4 ± 3.5 |

| Isothis compound | Elastase | 1BRU | -80.6 ± 1.7 | Ursolic Acid | -56.7 ± 5.0 |

Table 1: Predicted binding affinities of Isothis compound with collagenase and elastase based on molecular docking studies.[2][3]

These in-silico results suggest that isothis compound has a high binding affinity for both collagenase and elastase, potentially indicating strong inhibitory activity that warrants further experimental investigation.

Experimental Protocols

The following are detailed methodologies for the in-vitro determination of the inhibitory activity of this compound against collagenase and elastase. These protocols are based on established and cited methods.

In-Vitro Collagenase Inhibition Assay

This protocol is adapted from the spectrophotometric method using N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) as a substrate.

Materials:

-

Collagenase from Clostridium histolyticum

-

Tricine buffer (50 mM, pH 7.5, containing 10 mM CaCl2 and 400 mM NaCl)

-

N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., Epigallocatechin gallate - EGCG)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of collagenase in Tricine buffer.

-

Prepare various concentrations of this compound and the positive control in the buffer.

-

In a 96-well plate, add 20 µL of Tricine buffer, 20 µL of the this compound solution (or positive control/solvent control), and 10 µL of the collagenase solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the FALGPA substrate solution.

-

Immediately measure the absorbance at 340 nm and continue to monitor at regular intervals for 20 minutes.

-

Calculate the rate of reaction for each concentration.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

In-Vitro Elastase Inhibition Assay

This protocol is based on the spectrophotometric method using N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) as a substrate.

Materials:

-

Porcine pancreatic elastase

-

Tris-HCl buffer (0.2 M, pH 8.0)

-

N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., Sivelestat)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of elastase in Tris-HCl buffer.

-

Prepare various concentrations of this compound and the positive control in the buffer.

-

In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the this compound solution (or positive control/solvent control), and 20 µL of the elastase solution.

-

Incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the SANA substrate solution.

-

Measure the absorbance at 410 nm after a 20-minute incubation at 25°C.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Signaling Pathways and Mechanisms of Action

While the direct effects of this compound on signaling pathways in skin cells are yet to be fully elucidated, studies on related Aloe compounds, such as aloesin, and the general mechanisms of skin aging provide a basis for a hypothetical model. The inhibition of collagenase and elastase can occur through two main mechanisms: direct enzyme inhibition and indirect inhibition via the downregulation of their expression.

The expression of MMPs, including collagenase, is known to be regulated by signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. External stressors like UV radiation can activate these pathways, leading to increased MMP production and subsequent ECM degradation.

Studies on aloesin have shown that it can modulate the MAPK/Rho and Smad signaling pathways, which are involved in cell migration and collagen deposition during wound healing. Furthermore, general Aloe vera extracts have been shown to inhibit the activation of NF-κB, ERK, and JNK pathways in inflammatory responses. It is plausible that this compound exerts its effects through similar mechanisms.

Below are diagrams illustrating the potential experimental workflow and a hypothetical signaling pathway for this compound's action.

Conclusion and Future Directions

This compound presents a promising natural compound for the inhibition of collagenase and elastase, key enzymes in the process of skin aging. While current evidence is primarily based on computational predictions for its isomer, the strong predicted binding affinities highlight the need for further experimental research. The protocols outlined in this guide provide a clear path for the in-vitro validation of its inhibitory effects and the determination of its IC50 values.

Future research should focus on:

-

In-vitro enzyme inhibition assays to confirm the direct inhibitory activity of this compound on collagenase and elastase and to determine its IC50 values.

-

Cell-based assays using human dermal fibroblasts to investigate the effect of this compound on MMP-1 expression and collagen synthesis.

-

Elucidation of the specific signaling pathways modulated by this compound in skin cells, particularly its effects on the MAPK and NF-κB pathways.

-

In-vivo studies to evaluate the efficacy of topically applied this compound in preventing and treating the signs of skin aging.

The continued investigation of this compound holds significant potential for the development of novel and effective agents for dermatological and cosmeceutical applications.

References

Exploring the Bioavailability and Pharmacokinetics of Aloeresin D: A Review of Current Research

A comprehensive analysis of the existing scientific literature reveals a significant gap in the understanding of the bioavailability and pharmacokinetic profile of Aloeresin D, a chromone glycoside found in Aloe species. Despite its documented biological activities, including the inhibition of β-Secretase (BACE1) and potential as a SARS-CoV-2 main protease inhibitor, in-depth studies detailing its absorption, distribution, metabolism, and excretion (ADME) in living organisms are currently unavailable.[1][2]

This technical guide aims to synthesize the limited information available on this compound and related compounds, highlighting the absence of critical pharmacokinetic data and outlining the methodologies that could be employed in future research to bridge this knowledge gap.

Quantitative Data: A Notable Absence

A thorough review of published research indicates that no studies to date have reported quantitative pharmacokinetic parameters for this compound. Key metrics essential for characterizing the bioavailability and in vivo behavior of a compound, such as:

-

Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.

-

Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

-

AUC (Area Under the Curve): The total exposure to the drug over time.

-

Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

remain undetermined for this compound.

While pharmacokinetic data for other compounds from Aloe have been reported, such as aloesone which was found to have rapid absorption (Tmax: 0.083 h) but low oral bioavailability (12.59%) in rats, these findings cannot be directly extrapolated to this compound due to structural differences.[3]

Prospective Experimental Protocols for Pharmacokinetic Evaluation

To elucidate the pharmacokinetic profile of this compound, future research would necessitate a series of well-defined in vivo and in vitro experiments. The following protocols provide a framework for such investigations.

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To determine the pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration.

Animal Model: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.

Experimental Groups:

-

Group 1: Intravenous (IV) administration of this compound (e.g., 5 mg/kg).

-

Group 2: Oral gavage (PO) administration of this compound (e.g., 50 mg/kg).

Blood Sampling: Blood samples would be collected from the tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

Sample Processing and Analysis:

-

Plasma will be separated from blood samples by centrifugation.

-

This compound concentrations in plasma will be quantified using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection and quantification of small molecules in complex biological matrices.

Pharmacokinetic Analysis: Non-compartmental analysis of the plasma concentration-time data will be used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2). Oral bioavailability (%F) will be calculated using the formula: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualization of a Generic Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

Caption: Workflow for a typical in vivo pharmacokinetic study.

Signaling Pathways and Bioavailability: A Theoretical Perspective

While no specific signaling pathways governing this compound's bioavailability have been identified, general factors influencing the oral bioavailability of natural compounds are well-established. These include intestinal absorption, first-pass metabolism in the gut and liver, and efflux by transporters.

The diagram below illustrates the potential barriers to the oral bioavailability of a compound like this compound.

Caption: Potential barriers to oral bioavailability.

Conclusion and Future Directions

The current body of scientific literature lacks the necessary data to provide a detailed technical guide on the bioavailability and pharmacokinetics of this compound. The information presented here serves to highlight this critical knowledge gap and to propose a roadmap for future research. In vivo pharmacokinetic studies in animal models, coupled with in vitro metabolism and permeability assays, are essential to characterize the ADME profile of this compound. Such studies are a prerequisite for any further development of this compound for therapeutic applications. Researchers in the fields of natural product chemistry, pharmacology, and drug development are encouraged to undertake these investigations to unlock the full potential of this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. Identification of Aloe-derived natural products as prospective lead scaffolds for SARS-CoV-2 main protease (Mpro) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of aloesone in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Aloeresin D Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloeresin D, a chromone C-glycoside isolated from Aloe species, has garnered significant interest in the scientific community due to its diverse biological activities. These activities include neuroprotective effects through the inhibition of β-secretase (BACE1), skin-related benefits via tyrosinase inhibition, and potential anticancer properties. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the rational design of more potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the SAR of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Core Structure of this compound and Its Analogs

This compound belongs to the chromone glycoside family. Its core structure consists of a 5-methylchromone aglycone C-glycosidically linked to a glucose moiety at the C-8 position. The glucose is further esterified with a p-coumaroyl group. Variations in these structural components among its naturally occurring and synthetic analogs provide a basis for SAR studies.

Structure-Activity Relationship of this compound

The biological activity of this compound and its analogs has been primarily investigated in the context of BACE1 inhibition, tyrosinase inhibition, and anticancer activity.

β-Secretase (BACE1) Inhibition

BACE1 is a key enzyme in the pathogenesis of Alzheimer's disease, making it a prime target for drug development. This compound has been identified as a BACE1 inhibitor[1][2]. The SAR in this context revolves around the substituents on the chromone and sugar moieties.

Quantitative Data for BACE1 Inhibition

| Compound | Structure | BACE1 IC50 (µM) | Key Structural Features |

| This compound | 8-[C-β-D-[2-O-(E)-p-coumaroyl]glucopyranosyl]-2-[(R)-2-hydroxypropyl]-7-methoxy-5-methylchromone | 39.0[1][2] | Possesses a p-coumaroyl group on the glucose moiety. |

| C-2'-decoumaroyl-aloeresin G | (Structure not fully specified in snippets) | 20.5 | Lacks the p-coumaroyl group, suggesting this group may not be essential for BACE1 inhibition and its removal can enhance potency. |

Key SAR Insights for BACE1 Inhibition:

-

The removal of the p-coumaroyl group from the glucose moiety, as seen in C-2'-decoumaroyl-aloeresin G, leads to a nearly two-fold increase in BACE1 inhibitory activity. This suggests that the bulky coumaroyl group may cause steric hindrance in the BACE1 active site.

-

The chromone core and the C-glycosidically linked sugar are likely essential for binding to the enzyme.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and dermatological fields for treating hyperpigmentation. Aloesin, a compound structurally related to this compound, is a well-known tyrosinase inhibitor.

Quantitative Data for Tyrosinase Inhibition

| Compound | Structure | Tyrosinase IC50 | Key Structural Features |

| Aloesin | 2-acetonyl-8-β-D-glucopyranosyl-7-hydroxy-5-methylchromone | Not specified in snippets | Lacks the p-coumaroyl ester on the glucose. |

| 7-O-methylaloeresin A | (Structure not fully specified in snippets) | 9.8 ± 0.9 µM | A derivative of aloesin. |

Key SAR Insights for Tyrosinase Inhibition:

-

The chromone scaffold is a key feature for tyrosinase inhibition among Aloe-derived compounds.

-

Modifications on the chromone ring and the sugar moiety can significantly influence the inhibitory potency. For instance, 7-O-methylaloeresin A demonstrates potent inhibition.

Anticancer Activity

Aloesin, structurally similar to this compound, has demonstrated anticancer effects, particularly in ovarian cancer cells, by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[3]. While direct quantitative data for this compound's anticancer activity is limited in the search results, the findings for aloesin suggest a promising avenue for investigation.

Key SAR Insights for Anticancer Activity:

-

The chromone structure is implicated in the observed anticancer effects.

-

Aloesin's ability to decrease the phosphorylation of key proteins in the MAPK pathway highlights a potential mechanism of action for this class of compounds.

Experimental Protocols

BACE1 Inhibition Assay (In Vitro)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of compounds on BACE1.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 substrate (a peptide with a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., a known BACE1 inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

Assay Reaction: In the wells of the microplate, add the assay buffer, the BACE1 enzyme, and the test compound or control.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the BACE1 substrate to each well to start the enzymatic reaction.

-

Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.

-

Data Analysis: The rate of increase in fluorescence is proportional to the BACE1 activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Mushroom Tyrosinase Inhibition Assay (In Vitro)

This protocol outlines a common method for assessing the tyrosinase inhibitory activity of test compounds using mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., kojic acid)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

Procedure:

-

Compound Preparation: Prepare various concentrations of the test compounds and the positive control in the phosphate buffer.

-

Assay Reaction: In a 96-well plate, mix the phosphate buffer, mushroom tyrosinase solution, and the test compound or control.

-

Pre-incubation: Incubate the mixture at room temperature for 10 minutes.

-

Reaction Initiation: Add the L-DOPA solution to each well to start the reaction.

-

Measurement: Measure the absorbance at 475 nm at regular intervals for a defined period (e.g., 20 minutes). The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

-

Data Analysis: Calculate the initial velocity of the reaction for each concentration. Determine the percentage of inhibition and subsequently the IC50 value as described for the BACE1 assay.

Signaling Pathways and Experimental Workflows

Aloesin's Inhibition of the MAPK Signaling Pathway in Ovarian Cancer

Aloesin has been shown to suppress the growth and metastasis of ovarian cancer cells by inhibiting the MAPK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. The inhibition of this pathway by aloesin leads to cell cycle arrest and apoptosis.

References

- 1. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. [PDF] Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway | Semantic Scholar [semanticscholar.org]

Discovery and historical background of Aloeresin D in Aloe species

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Aloeresin D, a C-glycosylated 5-methylchromone, is a significant bioactive compound found within various Aloe species. First isolated and characterized in 1986 from "Kenya aloe," its discovery was a part of a broader investigation into the chemical constituents of this medicinally important genus. This technical guide provides an in-depth overview of the discovery, historical background, and key experimental data related to this compound. It includes detailed methodologies for its isolation and for assays evaluating its biological activities, such as enzyme inhibition and antioxidant capacity. Quantitative data are presented in structured tables, and key processes are visualized through logical diagrams to support advanced research and development.

Introduction: The Historical Context of Aloe

The genus Aloe has a rich history in traditional medicine across various cultures, with anecdotal references dating back to ancient Egypt in 1500 B.C.[1] The thick, fleshy leaves of Aloe plants produce a bitter yellow latex (exudate) and a clear inner gel, both of which contain a complex mixture of phytochemicals. Historically, "Aloes," the dried latex from species like Aloe ferox and Aloe vera, has been used as a potent laxative.[1] The gel, on the other hand, gained clinical use in the 1930s for treating radiation burns.[1]

These traditional applications spurred scientific investigation into the plant's chemical composition, leading to the isolation of numerous classes of compounds, including anthraquinones (e.g., aloin), chromones, naphthalenes, and flavonoids.[2] Within the chromone class, this compound emerged as a notable constituent, contributing to the diverse pharmacological profile of Aloe.

Discovery and Isolation of this compound

First Isolation and Structural Elucidation

This compound was first isolated and its structure elucidated in 1986 by a team of researchers including Giovanna Speranza, Giuseppe Dadá, Ludovico Lunazzi, and Paolo Manitto. In their publication, "Studies on Aloe. Part 3. A C-glycosylated 5-methyl chromone from Kenya Aloe," they described the isolation of a new bitter C-glucoside from a commercial sample of Kenya aloe, which is derived from the exudate of Aloe species.[3]